N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16396597
Molecular Formula: C13H17Cl3N2O3
Molecular Weight: 355.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17Cl3N2O3 |
|---|---|
| Molecular Weight | 355.6 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H17Cl3N2O3/c1-8-6-18(7-9(2)21-8)12(13(14,15)16)17-11(19)10-4-3-5-20-10/h3-5,8-9,12H,6-7H2,1-2H3,(H,17,19) |
| Standard InChI Key | TYAZNWJSSGODDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Introduction
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that holds significant potential in medicinal chemistry. Its structure includes a furan ring and a morpholine moiety, both known for their biological activity. This compound is classified as an amide, characterized by its unique halogenated ethyl group.
Synthesis
The synthesis of N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable chlorinated ethyl derivative followed by coupling with furan-2-carboxylic acid or its derivatives.
Potential Applications
This compound is expected to have applications in several scientific fields due to its structural features. The presence of a furan ring and a morpholine moiety suggests potential biological activity, which could be explored in pharmaceutical research.
Chemical Reactions
N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]furan-2-carboxamide can participate in various chemical reactions due to the presence of reactive functional groups. These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume